molecular formula C45H79N3O9 B12933020 N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine CAS No. 585539-97-5

N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine

Cat. No.: B12933020
CAS No.: 585539-97-5
M. Wt: 806.1 g/mol
InChI Key: YQIXFNRFKFPLBR-YFCYKHDGSA-N
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Description

N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine is a complex organic compound with a molecular formula of C45H79N3O9 This compound is characterized by its intricate structure, which includes multiple ester linkages and a histidine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the esterification of hexadecanoic acid with glycerol to form 2,3-bis(hexadecanoyloxy)propyl derivatives. This intermediate is then reacted with 4-oxobutanoic acid derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with altered functional groups

Scientific Research Applications

N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials, including surfactants and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycerophospholipids and phosphatidylethanolamines, such as 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine .

Uniqueness

N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine is unique due to its specific structure, which combines long-chain fatty acid esters with a histidine residue. This unique combination imparts distinct properties, making it valuable for specialized applications in research and industry.

Properties

585539-97-5

Molecular Formula

C45H79N3O9

Molecular Weight

806.1 g/mol

IUPAC Name

(2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C45H79N3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-35-39(57-44(52)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-43(51)32-31-41(49)48-40(45(53)54)33-38-34-46-37-47-38/h34,37,39-40H,3-33,35-36H2,1-2H3,(H,46,47)(H,48,49)(H,53,54)/t39?,40-/m0/s1

InChI Key

YQIXFNRFKFPLBR-YFCYKHDGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NC(CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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